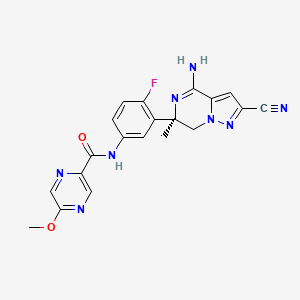
Bace1-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bace1-IN-13 is a compound that acts as an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a crucial enzyme involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound aims to reduce the formation of amyloid-beta plaques in the brain, potentially offering therapeutic benefits for Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-13 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts. For example, one common approach involves the use of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives, which are synthesized through a series of reactions including condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Bace1-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Bace1-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and pathways related to amyloid-beta production.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of diagnostic tools and assays for detecting BACE1 activity and amyloid-beta levels
Mechanism of Action
Bace1-IN-13 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides, reducing the formation of amyloid-beta plaques in the brain. The molecular targets and pathways involved include the amyloidogenic pathway, where BACE1 plays a key role in the initial step of amyloid-beta production .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Bace1-IN-13 in terms of their structure and function. These include:
11-oxotigogenin: A natural compound with potential BACE1 inhibitory activity.
Fucotriphlorethol A: A marine bioactive compound with good binding affinity for BACE1.
Iminohydantoin analogs: Synthetic compounds with high selectivity and affinity for BACE1.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency against BACE1. Its structure allows for effective interaction with the active site of the enzyme, making it a promising candidate for therapeutic development. Additionally, its ability to cross the blood-brain barrier enhances its potential as a treatment for Alzheimer’s disease.
Properties
Molecular Formula |
C20H17FN8O2 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[3-[(6R)-4-amino-2-cyano-6-methyl-7H-pyrazolo[1,5-a]pyrazin-6-yl]-4-fluorophenyl]-5-methoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C20H17FN8O2/c1-20(10-29-16(18(23)27-20)6-12(7-22)28-29)13-5-11(3-4-14(13)21)26-19(30)15-8-25-17(31-2)9-24-15/h3-6,8-9H,10H2,1-2H3,(H2,23,27)(H,26,30)/t20-/m0/s1 |
InChI Key |
ITBUOSMBIYYJMH-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@]1(CN2C(=CC(=N2)C#N)C(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OC)F |
Canonical SMILES |
CC1(CN2C(=CC(=N2)C#N)C(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


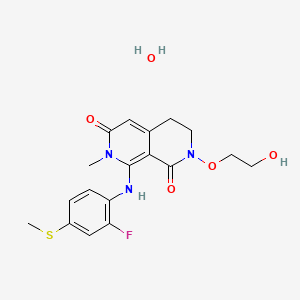
![(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12392861.png)
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
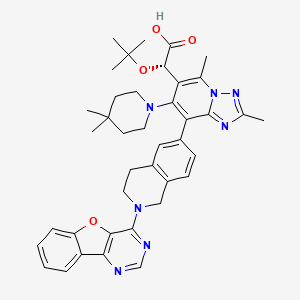
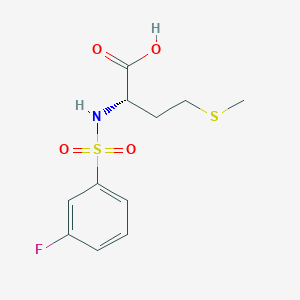

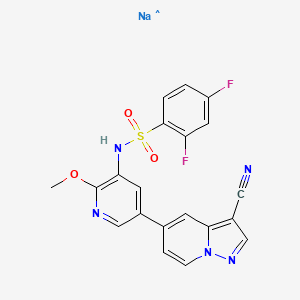
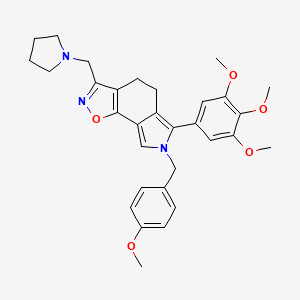
![dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12392903.png)
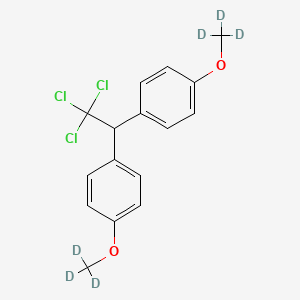
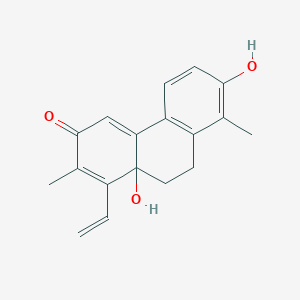
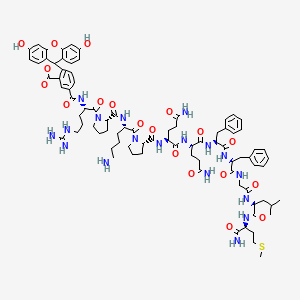
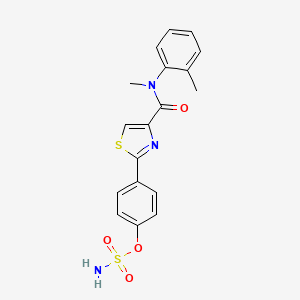
![4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide](/img/structure/B12392943.png)
